molecular formula C17H14N2O3S B3275223 Bipyridine, [(4-methoxyphenyl)sulfonyl]- CAS No. 62146-86-5

Bipyridine, [(4-methoxyphenyl)sulfonyl]-

Cat. No.: B3275223
CAS No.: 62146-86-5
M. Wt: 326.4 g/mol
InChI Key: FTSDQPBDUPKZPF-UHFFFAOYSA-N
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Description

Bipyridine, [(4-methoxyphenyl)sulfonyl]- is a derivative of bipyridine, a compound that consists of two pyridine rings connected by a single bond. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and materials science. The addition of the 4-methoxyphenylsulfonyl group to the bipyridine structure enhances its chemical properties and expands its range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bipyridine, [(4-methoxyphenyl)sulfonyl]- typically involves the coupling of pyridine derivatives in the presence of a catalyst. Common methods include:

Industrial Production Methods

Industrial production of bipyridine derivatives often involves large-scale coupling reactions using optimized conditions to maximize yield and minimize costs. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Bipyridine, [(4-methoxyphenyl)sulfonyl]- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogenating agents such as chlorine (Cl2) and bromine (Br2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of bipyridine, [(4-methoxyphenyl)sulfonyl]- can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bipyridine, [(4-methoxyphenyl)sulfonyl]- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to a range of biological and chemical effects. For example, in catalysis, the metal complexes can facilitate the activation of substrates and promote chemical reactions .

Properties

IUPAC Name

3-(4-methoxyphenyl)sulfonyl-2-pyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-22-13-7-9-14(10-8-13)23(20,21)16-6-4-12-19-17(16)15-5-2-3-11-18-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSDQPBDUPKZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=C(N=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80811474
Record name 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80811474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62146-86-5
Record name 3-(4-Methoxybenzene-1-sulfonyl)-2,2'-bipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80811474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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